2,6-dichloropyrimidine-4-carbonyl Chloride
Overview
Description
2,6-Dichloropyrimidine-4-carbonyl Chloride is a chemical compound with the CAS Number: 26830-94-4 . It has a molecular weight of 211.43 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 2,6-dichloropyrimidine-4-carbonyl Chloride is 1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,6-Dichloropyrimidine-4-carbonyl Chloride is a liquid at room temperature . It has a melting point of 28-30°C . The compound should be stored at temperatures below -10°C .Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, including 2,6-dichloropyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antibacterial Applications
- Scientific Field : Microbiology
- Summary of Application : Some metal(II) complexes of 2,6-dichloropyrimidine derivatives have shown antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The Cu(II) and Co(II) complexes showed inhibitory zones of 18.0 and 13.5 mm respectively against certain bacterial strains .
Safety And Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,6-dichloropyrimidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYJCMGJLNVOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452600 | |
Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloropyrimidine-4-carbonyl Chloride | |
CAS RN |
26830-94-4 | |
Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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